

Epietiocholanolone reference intervals in healthy and diseased populations.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Epietiocholanolone*

Cat. No.: *B1201996*

[Get Quote](#)

Etioclanolone Reference Intervals: A Comparative Guide for Researchers

An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of etiocholanolone reference intervals in healthy and diseased populations. It summarizes key quantitative data, details experimental protocols for measurement, and visualizes relevant biological pathways and workflows.

Etioclanolone, a metabolite of androstenedione and testosterone, serves as a valuable biomarker in assessing adrenal cortex function and androgen metabolism. Its levels in urine and serum can fluctuate based on age, sex, and the presence of various pathological conditions. Understanding these variations is critical for clinical research and drug development.

Reference Intervals in Healthy Populations

Etioclanolone levels in healthy individuals vary significantly with age and sex. In adults, males generally exhibit higher concentrations than females. Levels tend to peak in young adulthood and gradually decline with age. In children, etiocholanolone excretion increases gradually with age, showing a marked rise after the age of 13.

Below are tables summarizing urinary etiocholanolone reference intervals for healthy adult and pediatric populations.

Table 1: Urinary Etiocholanolone Reference Intervals in Healthy Adults (µg/24 hours)

Age (years)	Male (2.5th - 97.5th percentile)	Female (2.5th - 97.5th percentile)
20	883 - 5047	390 - 2531
30	794 - 4743	338 - 2224
40	673 - 4308	275 - 1910
50	531 - 3770	211 - 1589
60	385 - 3165	155 - 1294
70	249 - 2531	109 - 1055
80	138 - 1910	75 - 884

Data adapted from a study on the urinary steroid metabolome in a European adult population.

[\[1\]](#)[\[2\]](#)

Table 2: Urinary Etiocholanolone Reference Intervals in Healthy Children and Adolescents (µg/24 hours)

Age (years)	Boys (Median)	Girls (Median)
3-8	Gradual Increase	Gradual Increase
9-13	Marked Increase	Marked Increase
14-16	Continued Increase	Continued Increase

Qualitative description based on a study of 17-ketosteroids in children with normal sexual development.[\[3\]](#) A separate study provides more granular data presented as percentiles, showing a consistent rise from age 3 to 18.[\[4\]](#)[\[5\]](#)

Etiocholanolone Levels in Diseased Populations

Alterations in etiocholanolone levels are associated with a range of diseases, reflecting underlying disturbances in steroid metabolism.

Table 3: Etiocholanolone Levels in Various Diseased Populations

Disease	Finding	Population	Quantitative Data (where available)
Polycystic Ovary Syndrome (PCOS)	Elevated	Women	Median excretion significantly higher than in healthy controls.[4]
Congenital Adrenal Hyperplasia (CAH)	Elevated	Children & Adults	Markedly increased urinary excretion of etiocholanolone is a characteristic feature, particularly in 21-hydroxylase deficiency.[5][6][7]
Liver Disease (Cirrhosis)	Decreased	Adults	A gradual decrease in etiocholanolone excretion is observed with the progression of liver disease from acute hepatitis to cirrhosis.[8]
Breast Cancer	Inconsistent	Women	Some studies report no significant difference in urinary etiocholanolone levels between breast cancer patients and controls, while others suggest a potential link that may be influenced by menopausal status.[4][9][10]
Prostate Cancer	Limited Data	Men	The direct correlation between etiocholanolone levels

and prostate cancer is not well-established in the reviewed literature.

Experimental Protocols for Etiocholanolone Measurement

The quantification of etiocholanolone is predominantly performed using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for urinary steroid profiling, including the analysis of etiocholanolone.

Sample Preparation:

- Hydrolysis: Urine samples are subjected to enzymatic hydrolysis (e.g., using β -glucuronidase/arylsulfatase) to cleave conjugated steroids.
- Extraction: Free steroids are extracted from the aqueous phase using an organic solvent (e.g., diethyl ether or a solid-phase extraction cartridge).
- Derivatization: The extracted steroids are derivatized (e.g., methyloxime-trimethylsilyl ethers) to increase their volatility and improve chromatographic separation.

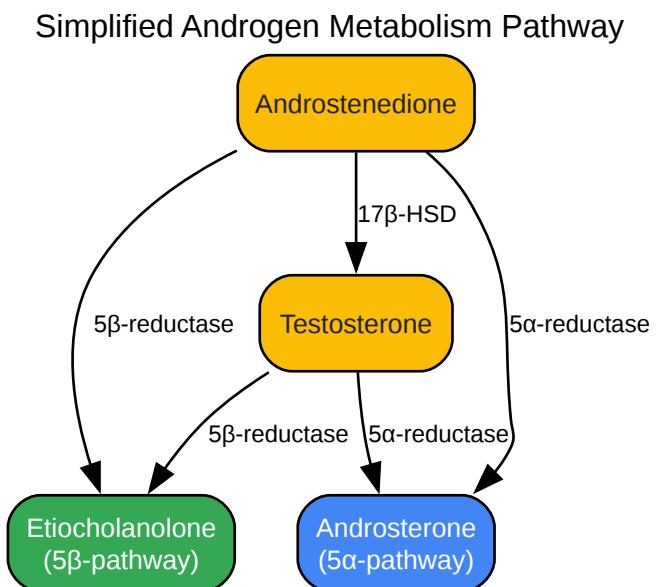
GC-MS Analysis:

- Gas Chromatograph: Equipped with a capillary column suitable for steroid separation.
- Mass Spectrometer: Operated in either full-scan or selected-ion monitoring (SIM) mode for detection and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another powerful technique for the simultaneous quantification of multiple steroid hormones, including etiocholanolone, in both urine and serum.

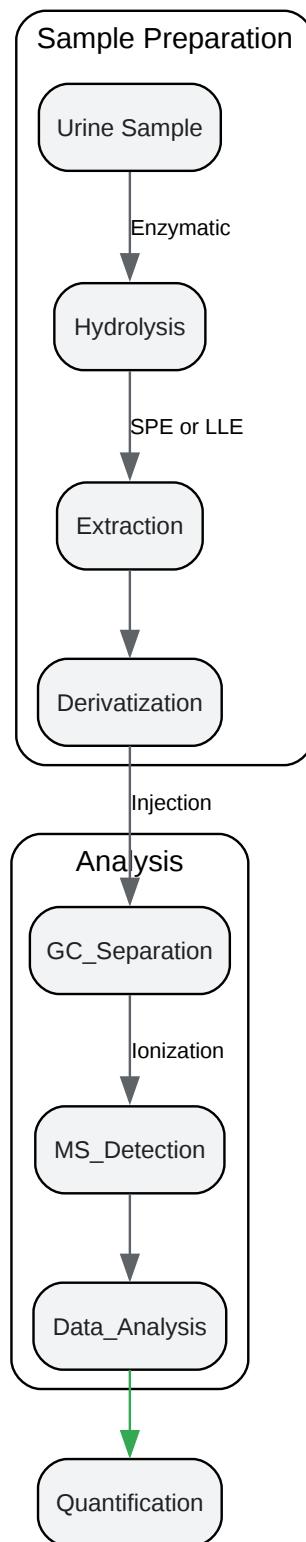
Sample Preparation:


- Protein Precipitation/Extraction: For serum samples, proteins are precipitated (e.g., with methanol or acetonitrile), followed by solid-phase or liquid-liquid extraction. Urine samples may undergo direct injection after dilution or a similar extraction procedure.
- Derivatization (Optional): While not always necessary, derivatization can be employed to enhance ionization efficiency.

LC-MS/MS Analysis:

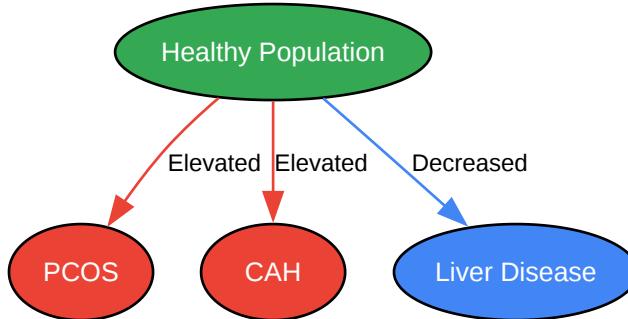
- Liquid Chromatograph: Utilizes a reversed-phase column for separation.
- Tandem Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode for highly specific and sensitive quantification.

Signaling Pathways and Experimental Workflows


The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to etiocholanolone.

[Click to download full resolution via product page](#)

Caption: Simplified pathway of etiocholanolone formation.


General GC-MS Workflow for Urinary Etiocholanolone

[Click to download full resolution via product page](#)

Caption: Workflow for etiocholanolone analysis by GC-MS.

Etiocholanolone Levels in Health and Disease

[Click to download full resolution via product page](#)

Caption: Etiocholanolone level changes in disease states.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Urinary androgens and breast cancer risk: results from a long-term prospective study based in Guernsey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary steroid profiling in women hints at a diagnostic signature of the polycystic ovary syndrome: A pilot study considering neglected steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abstracts.eurospe.org [abstracts.eurospe.org]
- 6. The urinary steroidome of treated children with classic 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 21-Hydroxylase-Deficient Congenital Adrenal Hyperplasia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Urinary etiocholanolone in patients with early breast cancer from South East Scotland and South Wales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary etiocholanolone and prognosis in early carcinoma of the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Epietiocholanolone reference intervals in healthy and diseased populations.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201996#epietiocholanolone-reference-intervals-in-healthy-and-diseased-populations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com